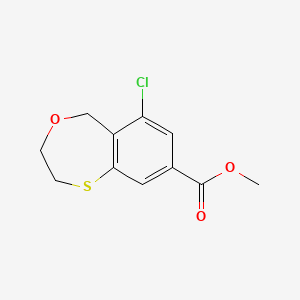

methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate

CAS No.:

Cat. No.: VC18631585

Molecular Formula: C11H11ClO3S

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClO3S |

|---|---|

| Molecular Weight | 258.72 g/mol |

| IUPAC Name | methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate |

| Standard InChI | InChI=1S/C11H11ClO3S/c1-14-11(13)7-4-9(12)8-6-15-2-3-16-10(8)5-7/h4-5H,2-3,6H2,1H3 |

| Standard InChI Key | PUXFBWBECGLVIS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(COCCS2)C(=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a benzoxathiepine scaffold, a seven-membered ring system combining a benzene moiety with a thiepine ring (containing one sulfur atom). The chlorine substituent at the 6-position and the methyl carboxylate group at the 8-position introduce steric and electronic effects that influence its reactivity. The sulfur atom contributes to the compound’s polarity, while the ester group enhances solubility in organic solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClO₃S | |

| Molecular Weight | 258.72 g/mol | |

| CAS Number | 2891597-55-8 | |

| Stability | Stable under standard conditions |

Applications in Research and Industry

Role as a Synthetic Intermediate

The compound’s reactive sites—the chlorine atom, ester group, and sulfur heteroatom—make it a valuable precursor for derivatization. Key applications include:

-

Pharmaceutical Intermediates: Serving as a scaffold for molecules targeting inflammation or pain pathways.

-

Material Science: Functionalization for sulfur-containing polymers with unique electronic properties.

Industrial Utilization

| Compound | Key Structural Features | Potential Applications |

|---|---|---|

| Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate | Chlorine, ester, saturated thiepine ring | Anti-inflammatory intermediates |

| Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | Ketone, unsaturated thiazine ring | Enzyme inhibition |

Comparison with Related Benzoxathiepine Derivatives

Functional Group Impact

The chlorine atom’s electronegativity increases the compound’s susceptibility to nucleophilic aromatic substitution, contrasting with hydrogen or methyl substituents in analogs. Similarly, the ester group’s hydrolytic lability enables facile conversion to carboxylic acids or amides, broadening derivatization scope .

Pharmacophore Optimization

Replacing the sulfur atom with oxygen (yielding a benzoxepine) or nitrogen (benzazepine) alters electron distribution and binding affinities. Such modifications are critical in drug design to enhance target selectivity or reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume